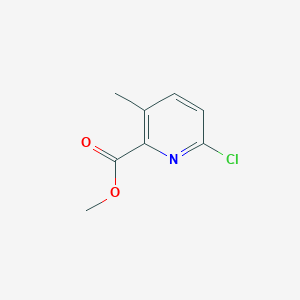![molecular formula C13H12F3N3 B1391021 1-(叔丁基)-4-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-腈 CAS No. 1146221-86-4](/img/structure/B1391021.png)
1-(叔丁基)-4-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-3-腈
描述
The compound contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. It also has a tert-butyl group, a trifluoromethyl group, and a nitrile group attached to it .
Molecular Structure Analysis
The presence of the pyrrolo[2,3-b]pyridine core suggests that this compound may have interesting electronic properties due to the conjugated system of alternating single and double bonds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and nitrile groups, as well as the electron-donating tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and permeability .科学研究应用
合成和区域选择性
- Martins 等人(2012 年)探索了一系列 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成,从 4-烷氧基-1,1,1-三氟-3-烯-2-酮与叔丁基肼盐酸盐的反应开始。不同的反应介质导致不同的区域选择性,在特定条件下形成 5-三氟甲基-1-叔丁基-1H-吡唑 (Martins 等人,2012 年).
氟代吡咯并[2,3-b]吡啶的合成
- Groth 等人(2009 年)开发了一种有效的方法,使用 5-氨基-1-叔丁基-1H-吡咯-3-腈与氟代 1,3-双亲电试剂合成新型 ADA 和 IMPDH 抑制剂,从而产生氟代吡咯并[2,3-b]吡啶 (Groth 等人,2009 年).
合成和结构研究
- Macías 等人(2018 年)描述了一系列 N-(吡咯-2-基)胺的合成,从 5-氨基-1-叔丁基-1H-吡咯-3-腈开始。这涉及两步合成序列,并导致化合物可用作合成中间体 (Macías 等人,2018 年).
荧光化合物的合成
- Ibrahim 等人(2018 年)从相关的吡啶衍生物合成了一个荧光化合物,1-(3-氨基-4-(4-(叔丁基)苯基)-6-(对甲苯基)呋并[2,3-b]吡啶-2-基)乙烷-1-酮。该合成涉及两步过程,该化合物表现出荧光性质,以及特定的抗菌和抗氧化活性 (Ibrahim 等人,2018 年).
新型化合物的开发
- Sroor(2019 年)专注于使用吡咯并[2,3-b]吡啶支架制备和表征新型化合物。这项工作为开发具有潜在药用化学应用的生物活性化合物做出了贡献 (Sroor,2019 年).
作用机制
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions .
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .
生化分析
Biochemical Properties
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in this compound is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and impacting the metabolism of other compounds. Additionally, the tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound towards its targets .
Cellular Effects
The effects of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. The compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, affecting cellular responses and functions .
Molecular Mechanism
At the molecular level, 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. The compound may act as an enzyme inhibitor or activator, depending on its interaction with the active site or allosteric sites of the enzyme. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing metabolic stability. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity, influenced by the trifluoromethyl group, facilitates its diffusion across cell membranes and accumulation in lipid-rich compartments. Additionally, binding proteins may sequester the compound, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is determined by targeting signals and post-translational modifications. The compound may localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
属性
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-12(2,3)19-7-8(6-17)10-9(13(14,15)16)4-5-18-11(10)19/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMBYQKJOGFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(C=CN=C21)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670628 | |
| Record name | 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146221-86-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146221-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
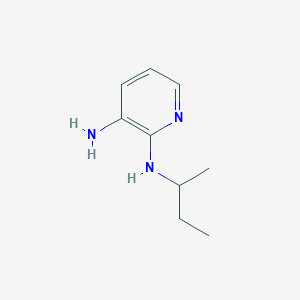


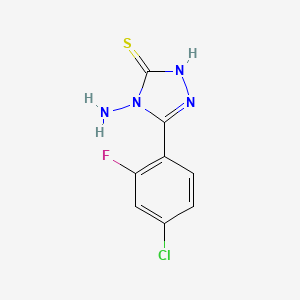

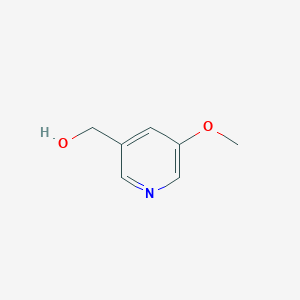
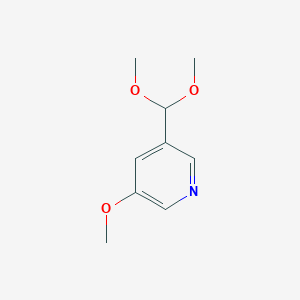

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)

